Palmatine is a natural product found in Coptis omeiensis, Tinospora malabarica, and other organisms with data available.
See also: Berberis aristata stem (part of).
Palmatine
CAS No.: 3486-67-7
Cat. No.: VC21330843
Molecular Formula: C21H22NO4+
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3486-67-7 |
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Molecular Formula | C21H22NO4+ |
Molecular Weight | 352.4 g/mol |
IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium |
Standard InChI | InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 |
Standard InChI Key | QUCQEUCGKKTEBI-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC |
Plant Species | Family | Parts Typically Used |
---|---|---|
Coptis chinensis (Chinese goldthread) | Ranunculaceae | Rhizome |
Corydalis yanhusuo | Papaveraceae | Tuber |
Tinospora cordifolia (Gurjo) | Menispermaceae | Stem |
Tinospora sagittata | Menispermaceae | Stem |
Phellodendron amurense (Amur cork tree) | Rutaceae | Bark |
Stephania yunnanensis | Menispermaceae | Root |
Enantia chlorantha | Annonaceae | Stem bark |
Historical Background and Traditional Uses
Historically, palmatine-containing plants have been employed in traditional medicine systems across Asia for treating jaundice, dysentery, hypertension, inflammation, and liver-related diseases . The compound's therapeutic potential has been recognized for centuries, with modern scientific investigation increasingly validating many of these traditional applications through identification of specific molecular mechanisms and biological targets. These investigations have expanded our understanding of how palmatine exerts its diverse pharmacological effects.
Physical and Chemical Properties
Structural Characteristics
Palmatine possesses a tetracyclic isoquinoline structure with a quaternary nitrogen atom that carries a positive charge, making it a quaternary ammonium compound . Its structure includes four methoxyl groups attached to the phenyl rings at specific positions, which influence its polarity, solubility, and biological interactions . The molecular configuration of palmatine contributes to its ability to interact with DNA through intercalation mechanisms, which has implications for both its therapeutic effects and potential toxicity .
Physicochemical Properties
As a positively charged molecule, palmatine exhibits distinct physicochemical properties that affect its bioavailability, distribution, and interactions with biological macromolecules. Research utilizing long-range molecular dynamic simulations and enhanced sampling approaches has demonstrated that intercalation is the predominant binding mode of palmatine with DNA, from both thermodynamic and kinetic perspectives . This DNA-binding capability underlies several of palmatine's biological effects, particularly its anticancer properties and potential applications in photodynamic therapy. Additionally, palmatine may produce singlet oxygen under visible light irradiation when bound to DNA, making it a promising candidate for photodynamic therapy applications .
Pharmacological Activities
Metabolic Syndrome
Palmatine has shown promising effects against metabolic syndrome (MetS) and its associated disorders. Research indicates that palmatine supplementation may provide protective effects against components of MetS through multiple mechanisms . One significant mechanism involves the regulation of lipid metabolism, where palmatine increases the expression of low-density lipoprotein receptor (LDLR) and cholesterol 7α-hydroxylase (CYP7A1) . LDLR mediates the endocytosis of cholesterol, while CYP7A1 converts cholesterol to bile acid, thereby promoting cholesterol clearance .
Additionally, palmatine decreases the expression of apical sodium-dependent bile acid transporter (ASBT) at both mRNA and protein levels, which reduces bile acid reabsorption in the intestine and increases fecal excretion of total bile acids . These mechanisms collectively contribute to palmatine's hypoglycemic and lipid-regulating effects, making it a potential therapeutic agent for metabolic disorders. Palmatine has been shown to achieve hypoglycemic effects by inducing insulin release and exhibiting insulin-mimicking activity, while also inhibiting the activity of lens aldose reductase, sucrase, and maltase .
Cardiovascular Protection
Evidence suggests palmatine possesses significant cardioprotective properties, particularly in models of myocardial ischemia-reperfusion (I/R) injury. Studies have demonstrated that palmatine treatment reduces markers of oxidative stress, including decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and catalase (CAT) activities in I/R rat models .
Palmatine also decreases levels of lactate dehydrogenase (LDH) and creatine phosphokinase (CK), intracellular metabolic enzymes typically elevated after myocardial infarction . Furthermore, it improves cardiac function by increasing the first derivative (±dp/dt) of left ventricular pressure and reducing infarct size . These cardioprotective effects appear to be mediated by palmatine's anti-inflammatory and antioxidant properties, including reduced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in myocardial tissues .
Anticancer Properties
Palmatine exhibits broad anticancer activity against multiple human cancer cell lines. Research has documented significant growth inhibitory effects on various cancer cells, as summarized in Table 2 .
Table 2: Anticancer Activity of Palmatine Against Various Cancer Cell Lines
Cancer Cell Line | Cancer Type | Reported Effect |
---|---|---|
7701QGY | Liver cancer | Significant growth inhibition |
SMMC7721 | Hepatocellular carcinoma | Significant growth inhibition |
HepG2 | Hepatocellular carcinoma | Significant growth inhibition |
CEM | Leukemia | Significant growth inhibition |
CEM/VCR | Vincristine-resistant leukemia | Significant growth inhibition |
K III | Leukemia | Significant growth inhibition |
Lewis | Lung carcinoma | Significant growth inhibition |
MCF-7 | Breast cancer | Anti-cancer activity |
U251 | Glioma | Anti-cancer activity |
KB | Oral squamous cell carcinoma | Anti-cancer activity |
CHOK-1 | Ovarian cancer | Anti-cancer activity |
HT-29 | Colorectal adenocarcinoma | Anti-cancer activity |
SiHa | Cervical cancer | Anti-cancer activity |
A431 | Skin epithelial carcinoma | Concentration and time-dependent apoptosis induction |
Particularly notable is palmatine's ability to induce apoptosis in human skin epithelial carcinoma cells (A431) in a concentration- and time-dependent manner through DNA damage mechanisms . Additionally, palmatine has shown promise in attenuating metastatic lung colonization of triple-negative breast cancer cells, as detailed in experimental studies below.
Parameter | Untreated Lung Metastasis | Palmatine 1 mg/kg | Palmatine 5 mg/kg | Palmatine 10 mg/kg |
---|---|---|---|---|
PaO₂ (mmHg) | 185.70 ± 1.89 | 190.70 ± 2.19 | 207.0 ± 3.51 | 218.5 ± 3.75 |
PaCO₂ (mmHg) | 43.83 ± 0.51 | 40.75 ± 0.58 | 35.10 ± 0.92 | 30.00 ± 0.68 |
HCO₃ (mmol/L) | 17.23 ± 0.20 | 16.30 ± 0.17 | 14.00 ± 0.20 | 11.75 ± 0.20 |
Base Excess | -1.47 ± 0.02 | -1.45 ± 0.02 | -0.50 ± 0.03 | -0.37 ± 0.01 |
Anion Gap | 21.98 ± 0.78 | 20.46 ± 0.27 | 16.41 ± 0.70 | 14.19 ± 0.32 |
Histology Score | 3.67 ± 0.33 | 3.33 ± 0.33 | 1.67 ± 0.33 | 1.33 ± 0.33 |
MTA1 Expression (IODS) | 3.11 ± 0.07 | 2.19 ± 0.12 | 1.83 ± 0.04 | 1.84 ± 0.05 |
p53 Expression (IODS) | 1.64 ± 0.06 | 1.99 ± 0.06 | 2.27 ± 0.12 | 2.34 ± 0.12 |
Neuroprotective Effects
Palmatine demonstrates significant neuroprotective activities that may be beneficial in neurodegenerative conditions such as Alzheimer's disease. Its neuroprotective mechanisms include inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and neuraminidase-1 (NA-1) . Research has identified that the positively charged nitrogen on palmatine binds in the gorge of the active site of AChE , potentially improving cholinergic neurotransmission.
Furthermore, palmatine exhibits antidepressant effects through regulation of brain catalase levels, monoamine oxidase-A (MAO-A) activity, lipid peroxidation, plasma nitrite, and corticosterone levels . These multiple mechanisms position palmatine as a potentially valuable compound for addressing various neurological and psychiatric conditions. The compound's ability to influence multiple neural pathways simultaneously may offer advantages over single-target approaches in complex neurological disorders.
Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of palmatine underlie many of its therapeutic effects. In models of myocardial infarction, palmatine reduces high mobility group box 1 (HMGB1), a protein that regulates neutrophil activation during inflammation . By decreasing HMGB1, palmatine may reduce inflammation during myocardial infarction by limiting neutrophil influx into damaged tissues .
Studies with human aortic endothelial cells (HAEC) treated with palmatine (1, 2, 5, and 10 μM for 8 hours) showed increased heme oxygenase-1 (HO-1), which possesses both antioxidant and anti-inflammatory properties . Additionally, palmatine treatment has been shown to reduce oxidative stress markers and increase antioxidant enzyme activities in various experimental models, contributing to its protective effects against inflammation-related diseases. These properties make palmatine a compound of interest for conditions characterized by chronic inflammation and oxidative stress.
Antimicrobial Activities
Palmatine possesses notable antibacterial and antiviral activities. It has demonstrated inhibitory effects against Gram-positive bacteria that are significantly stronger than those against Gram-negative bacteria . Additionally, palmatine has shown weak in vitro activity against flavivirus . These antimicrobial properties expand the potential therapeutic applications of palmatine beyond metabolic and inflammatory conditions, potentially addressing the growing concern of antimicrobial resistance through novel mechanisms of action.
Molecular Mechanisms of Action
DNA Interaction and Binding
Palmatine's interaction with DNA represents a critical mechanism underlying many of its biological effects, particularly its anticancer properties. Advanced research using long-range molecular dynamic simulations and enhanced sampling approaches has unequivocally identified intercalation as the dominant binding mode of palmatine with DNA, from both thermodynamic and kinetic perspectives .
This DNA-binding capability enables palmatine to produce singlet oxygen under visible light irradiation specifically when interacting with DNA, making it a suitable candidate for photodynamic therapy (PDT) and DNA-targeted non-invasive anticancer strategies . The ability of palmatine to generate reactive oxygen species only when bound to DNA offers potential for targeted therapeutic approaches with reduced off-target effects. The specificity of this interaction provides a molecular basis for developing selective treatment strategies.
Enzyme Inhibition and Modulation
Palmatine exerts many of its biological effects through inhibition or modulation of various enzymes. In the context of metabolic regulation, palmatine increases the expression of LDLR and CYP7A1 while decreasing ASBT expression, thereby modulating cholesterol metabolism and bile acid reabsorption .
In neurological contexts, palmatine inhibits AChE, BChE, and NA-1, contributing to its potential benefits in Alzheimer's disease . Additionally, palmatine modulates enzymes involved in oxidative stress and inflammation, including SOD, CAT, COX-2, and iNOS, which underlie many of its protective effects in cardiovascular and inflammatory conditions . This multi-target approach to enzyme modulation explains the diversity of palmatine's pharmacological effects across different biological systems.
Cell Signaling Pathways
Palmatine influences various cell signaling pathways involved in inflammation, apoptosis, and cell survival. In cancer contexts, palmatine has been shown to decrease MTA1 expression while increasing p53 expression, potentially contributing to its anticancer and anti-metastatic effects .
In cardiovascular models, palmatine reduces the expression of inflammatory mediators like COX-2 and iNOS , suggesting modulation of inflammatory signaling pathways. Additionally, the compound's effects on HO-1 expression in endothelial cells indicate activation of cytoprotective pathways that may contribute to its cardiovascular benefits. The integration of these diverse signaling effects results in palmatine's complex pharmacological profile.
Table 4: Molecular Targets and Mechanisms of Action of Palmatine
Pharmacokinetics and Toxicology
Metabolism and Disposition
Pharmacokinetic studies have demonstrated that glucuronidation and sulfation are the main metabolic pathways of palmatine . These phase II conjugation reactions typically increase water solubility and facilitate excretion of compounds. The specific enzymes involved in these metabolic processes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), may play important roles in determining the compound's half-life and bioavailability. Based on these identified metabolic pathways, palmatine metabolites are likely excreted primarily through renal and/or biliary routes.
Toxicological Considerations
Despite its therapeutic potential, palmatine exhibits notable DNA toxicity . This toxicity likely relates to its DNA-binding properties, particularly its ability to intercalate between DNA base pairs . While this DNA interaction underlies some of palmatine's beneficial effects, such as its anticancer properties and potential for photodynamic therapy, it also raises concerns about potential genotoxicity and mutagenicity that would need careful evaluation in therapeutic development.
Additionally, palmatine has been reported to have complex effects on metabolic enzymes in the liver . These effects may potentially lead to hepatotoxicity or drug interactions in certain contexts. The specific mechanisms of these hepatic effects, as well as their clinical significance, require further investigation to determine the safety profile of palmatine for various therapeutic applications. Understanding how palmatine concentration affects both pharmacological effects and toxicity has been highlighted as an important research direction .
Clinical Applications and Future Directions
Current Status of Clinical Research
Despite the wealth of preclinical evidence supporting palmatine's therapeutic potential across various disease states, the search results indicated that no human clinical trials have been performed to validate these effects in the context of metabolic syndrome and related diseases . This highlights a critical gap between preclinical research and clinical application that needs to be addressed to fully realize the therapeutic potential of palmatine. The transition from preclinical efficacy to clinical validation represents an important next step in the development of palmatine-based therapeutics.
Emerging Therapeutic Applications
Based on the preclinical evidence, palmatine shows promising therapeutic potential in several areas:
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Metabolic syndrome and related disorders, through regulation of lipid metabolism and cholesterol homeostasis
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Cardiovascular protection, particularly against ischemia-reperfusion injury
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Cancer treatment, including both primary tumors and metastatic spread
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Photodynamic therapy, leveraging palmatine's ability to generate singlet oxygen when bound to DNA under light irradiation
These diverse applications highlight palmatine's versatility as a potential therapeutic agent, though clinical validation remains necessary to confirm these effects in humans.
Future Research Directions
Several important research directions have been identified to advance the therapeutic potential of palmatine:
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Structural modification of palmatine has been identified as a key method to enhance pharmacological activity and reduce toxicity . By modifying specific aspects of palmatine's chemical structure, researchers aim to develop derivatives with improved efficacy, reduced adverse effects, and potentially enhanced pharmacokinetic properties.
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Understanding how palmatine concentration affects both its pharmacological effects and toxicity will be crucial for clinical development . Determining optimal therapeutic windows for different applications, where efficacy is maximized while toxicity is minimized, represents an important area for investigation.
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The mechanism of synergy between palmatine and other protoberberine alkaloids has been identified as a valuable research direction . Combination approaches may enhance efficacy, reduce required dosages, and potentially mitigate adverse effects.
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The development of targeted delivery systems for palmatine may help optimize its therapeutic index by enhancing delivery to target tissues while minimizing exposure to sensitive organs.
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